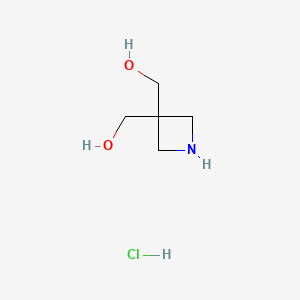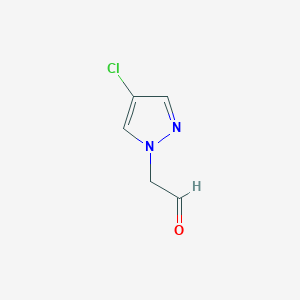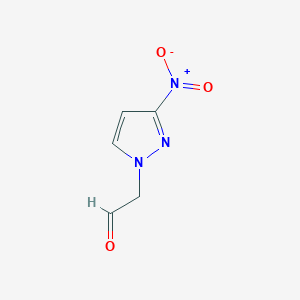
Azetidine-3,3-diyldimethanol hydrochloride
Vue d'ensemble
Description
Azetidine-3,3-diyldimethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
The molecular weight of Azetidine-3,3-diyldimethanol hydrochloride is 257.76 . The InChI code is 1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H .Chemical Reactions Analysis
Azetidines are known for their unique reactivity due to the considerable ring strain, which can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Azetidines represent a crucial class of four-membered heterocycles used extensively in organic synthesis and medicinal chemistry. Their reactivity is driven by a substantial ring strain, yet they are more stable than related aziridines. This stability translates into both ease of handling and unique reactivity under appropriate conditions . Researchers have made remarkable advances in the chemistry and reactivity of azetidines in recent years.
Synthesis Methods
[2+2] Cycloaddition Reactions: Invention of new [2+2] cycloaddition reactions has enabled efficient azetidine synthesis. These reactions involve combining an imine and an alkene component, resulting in functionalized azetidines. The unique four-membered ring scaffold of azetidines, containing an embedded polar nitrogen atom, makes them privileged motifs in medicinal chemistry and bioactive molecules .
Drug Discovery and Polymerization
Drug Discovery: Azetidines find application as motifs in drug discovery. Notable examples include:
Polymerization: Azetidines also play a role in polymer synthesis, contributing to the development of novel materials.
Mécanisme D'action
Orientations Futures
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry, and also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . Future research may focus on developing new synthetic strategies and exploring their applications in various fields .
Propriétés
IUPAC Name |
[3-(hydroxymethyl)azetidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-6-2-5;/h6-8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDCMGOCXRNOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)azetidin-3-yl]methanol hydrochloride | |
CAS RN |
1016232-92-0 | |
| Record name | [3-(hydroxymethyl)azetidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)



![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)
![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)



